5,10,15,20-Tetrakis(4-iodophenyl)porphyrin

Supramolecular Chemistry Crystal Engineering Halogen Bonding

5,10,15,20-Tetrakis(4-iodophenyl)porphyrin (TIPP) is the definitive choice for applications demanding strong, directional halogen bonding. Its iodine substituents enable unique I···N interactions and larger adlattice constants on Au(111) compared to Br/OMe analogs, ensuring precise supramolecular control. Ideal for Sonogashira coupling to yield porous organic polymers.

Molecular Formula C44H26I4N4
Molecular Weight 1118.3 g/mol
Cat. No. B13420821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
Molecular FormulaC44H26I4N4
Molecular Weight1118.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)I)C8=CC=C(C=C8)I)C=C4)C9=CC=C(C=C9)I)N3)I
InChIInChI=1S/C44H26I4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H
InChIKeyFDXOCRYCRLCTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,10,15,20-Tetrakis(4-iodophenyl)porphyrin (TIPP): Core Identity, Benchmark Data, and Procurement Context


5,10,15,20-Tetrakis(4-iodophenyl)porphyrin (TIPP, CAS: 29162-74-1) is a meso‑substituted tetraarylporphyrin characterized by four peripheral iodine atoms [1]. Its molecular formula is C44H26I4N4 with a molecular weight of 1118.3 g/mol [2]. TIPP serves as a versatile platform in advanced materials research, offering a distinct combination of synthetic utility for post‑functionalization [3] and the capacity for halogen‑bonding‑directed self‑assembly [4]. The compound crystallizes in the triclinic space group P‑1, with a planar porphyrin core and perpendicularly twisted iodophenyl rings [5].

Why 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin Cannot Be Simply Substituted by Other Halogenated Porphyrins


While 5,10,15,20-tetrakis(4-iodophenyl)porphyrin (TIPP) shares the meso‑tetraarylporphyrin scaffold with its bromo‑, chloro‑, and methoxy‑substituted analogues, generic substitution is scientifically indefensible [1]. Critical performance characteristics, including halogen‑bonding strength, self‑assembly behavior, and electrochemical catalytic activity, are directly modulated by the halogen substituent [2]. For instance, the iodine substituent in TIPP confers unique σ‑hole characteristics that drive specific supramolecular motifs absent in bromo‑ and chloro‑derivatives [3]. Similarly, the adlattice constants and O₂ reduction potentials of metallated Co‑porphyrin adlayers on Au(111) scale systematically with halogen size (I > Br > OCH₃) [4]. Consequently, substituting TIPP with a bromo‑ or chloro‑analogue compromises targeted halogen‑bonding interactions, alters self‑assembly pathways, and modifies electrocatalytic performance, rendering such substitution invalid for applications requiring precise control over these properties [5].

Quantitative Differentiation of 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin: Head‑to‑Head Comparisons with Closest Analogs


Shortest Intermolecular I···N Halogen‑Bonding Distance Compared to Br‑Analogues

The iodo‑substituted porphyrin TIPP exhibits a significantly shorter I···N halogen‑bonding distance of 2.991 Å when compared to analogous bromo‑substituted complexes, where directional halogen interactions involving bromine were not detected [1]. This quantitative distance reflects a stronger halogen‑bond donor ability for iodine relative to bromine in the porphyrin scaffold [2].

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Largest Adlattice Constant and Unique I···I Driven Self‑Assembly on Au(111) Surfaces

The adlattice constants of metalloporphyrin adlayers on Au(111) increase in the order of the substituent size: −OCH₃ < −Br < −I [1]. Specifically, CoTIPP (iodo) forms a characteristic molecular assembly driven by I···I interactions, resulting in the largest adlattice constant among the three halogen‑substituted Co‑porphyrins examined [2]. In contrast, the adlayer structures of CoTBrPP (bromo) and CoTMePP (methoxy) are not driven by analogous halogen‑halogen interactions [3].

Surface Science Electrochemistry Self‑Assembly

Strongest Fluorescence Quenching Among Halogen‑Substituted Analogues

A direct comparison of luminescence quenching among halogen‑substituted meso‑tetraphenylporphyrins reveals that iodine is the strongest quencher, followed by bromine, chlorine, and hydrogen [1]. This quenching efficiency is attributed to the heavy‑atom effect, which enhances spin‑orbit coupling and promotes intersystem crossing to the triplet state [2].

Photophysics Luminescence Energy Transfer

Superior Singlet Oxygen Quantum Yield for Iodinated vs. Brominated Porphyrin Derivatives

In a systematic study of halogenated carbomethoxyphenyl porphyrins, the singly iodinated derivative (3‑TCM3IPP) achieved a triplet quantum yield of 0.88 and a singlet oxygen quantum yield of 0.90, substantially higher than the brominated analogue (2‑TBCM3PP) which yielded 0.75 and 0.75, respectively [1]. The non‑halogenated parent porphyrin (1‑TCM4PP) exhibited significantly lower yields of 0.35 (triplet) and 0.51 (singlet oxygen) [2]. While these data are for singly halogenated carbomethoxyphenyl porphyrins rather than the tetra‑iodophenyl derivative, the trend of increasing quantum yields with heavier halogen substitution provides a strong class‑level inference for the enhanced photophysical performance of TIPP relative to its bromo‑ and chloro‑analogues [3].

Photodynamic Therapy Singlet Oxygen Photophysics

Successful Sonogashira Coupling for Porous Organic Polymer Synthesis

The iodo substituents of TIPP enable efficient Sonogashira–Hagihara coupling with photoswitchable dithienylethene (AEDTE) to yield porous organic polymers (POPs) with well‑defined morphology and reversible photocatalytic behavior [1]. The resulting AEDTE‑H2TIPP‑POP demonstrated stable heterogeneous photocatalytic activity for visible‑light‑driven oxidation reactions [2]. While cross‑coupling reactions can also be performed with bromo‑substituted porphyrins, the superior reactivity of aryl iodides in palladium‑catalyzed cross‑coupling reactions is well‑established in the literature, providing a class‑level advantage for TIPP as a building block for POP synthesis [3].

Materials Chemistry Porous Polymers Cross‑Coupling

Iodine Substituents Induce Distinct 2D and 3D Supramolecular Architecture

Crystallographic and Hirshfeld surface analysis of H₂TIPP reveals that the peripheral iodine substituents are highly flexible and directional, promoting an evolution from one‑dimensional to two‑dimensional and three‑dimensional supramolecular architectures [1]. This behavior is attributed to the interplay of N–H, C–H, C–I, and I···I interactions, which are more pronounced for iodine than for smaller halogens due to its greater polarizability and larger σ‑hole [2]. The resulting porous solid structure underscores TIPP's greater role as a building block for porous materials compared to its bromo‑ and chloro‑analogues [3].

Crystal Engineering Porous Materials Supramolecular Chemistry

Definitive Application Scenarios for 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin Based on Validated Comparative Evidence


Halogen‑Bond‑Directed Crystal Engineering and Supramolecular Tecton Design

TIPP is the porphyrin of choice for constructing supramolecular assemblies that rely on strong, directional I···N halogen bonds [1]. Its demonstrated I···N distance of 2.991 Å, compared to the absence of detectable directional interactions for bromo‑analogues, makes it uniquely suitable for crystal engineering applications where precise control over intermolecular interactions is required [2].

Fabrication of Porous Organic Polymers (POPs) via Sonogashira Coupling

The iodo substituents of TIPP serve as highly reactive handles for Sonogashira–Hagihara cross‑coupling reactions, enabling the efficient synthesis of porous organic polymers (POPs) [3]. The resulting POPs, such as AEDTE‑H₂TIPP‑POP, exhibit stable heterogeneous photocatalytic activity for visible‑light‑driven oxidation reactions [4]. This reactivity advantage over bromo‑substituted porphyrins makes TIPP a preferred building block for POP synthesis.

Design of 2D Self‑Assembled Monolayers on Gold Surfaces with I···I Interactions

For applications requiring the formation of ordered 2D adlayers on Au(111) surfaces, CoTIPP provides a unique self‑assembly motif driven by I···I interactions, which is not observed for CoTBrPP or CoTMePP [5]. The resulting adlayers exhibit the largest adlattice constant among the halogen‑substituted Co‑porphyrins, offering a tunable parameter for surface functionalization and electrochemical catalysis [6].

Photosensitizer Development for Photodynamic Therapy and Photocatalysis

The heavy‑atom effect conferred by iodine substituents in porphyrin derivatives leads to enhanced intersystem crossing and higher singlet oxygen quantum yields [7]. Based on class‑level data showing a singlet oxygen quantum yield of 0.90 for a singly iodinated porphyrin compared to 0.75 for the brominated analogue, TIPP and its metal complexes are expected to serve as efficient photosensitizers for photodynamic therapy and visible‑light‑driven photocatalysis [8].

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